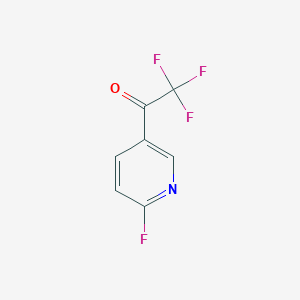

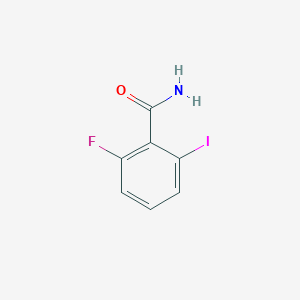

2-Fluoro-6-iodobenzamide

Vue d'ensemble

Description

2-Fluoro-6-iodobenzamide is a chemical compound with the molecular formula C7H5FINO . It has a molecular weight of 265.021 and is used for research purposes .

Synthesis Analysis

The synthesis of 2-Fluoro-6-iodobenzamide involves several steps. The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighboring-group participation mechanism .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodobenzamide consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom .Applications De Recherche Scientifique

PET Imaging and Sigma Receptors

2-Fluoro-6-iodobenzamide has been explored for its potential in positron emission tomography (PET) imaging. Research by Dence, John, Bowen, & Welch (1997) synthesized fluorinated halobenzamides, including 2-fluoro analogs, as ligands for sigma receptors. These compounds showed high affinity for sigma-1 receptors and potential for PET imaging of tissues containing sigma receptors.

Radiopharmaceutical Synthesis

The compound's relevance in synthesizing radiopharmaceuticals for clinical investigations was noted by Libert et al. (2013). They developed a method for the production of 6-18F-fluoro-l-dopa, a radiopharmaceutical for evaluating presynaptic dopaminergic function, where 2-fluoro analogs played a crucial role.

Crystal Structural Analysis

In the field of crystallography, the structural aspects of fluorinated benzamides, including compounds similar to 2-fluoro-6-iodobenzamide, have been studied. Suchetan et al. (2016) reported on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, offering insights into their molecular geometry.

SPECT Imaging and Dopamine Receptors

The use of iodobenzamides in single-photon emission tomography (SPECT) imaging for exploring dopamine receptors in the brain has been demonstrated. Kung et al. (1990) found that iodobenzamide analogs, similar to 2-fluoro-6-iodobenzamide, show specific localization in brain areas with dopamine receptors, suggesting their usefulness in neuroimaging studies.

Antibacterial Applications

A study by Straniero et al. (2023) investigated 2,6-difluorobenzamides for their potential as antibacterial drugs, particularly against Gram-positive bacteria. This research highlights the utility of fluorinated benzamides in developing new antibacterial agents.

Synthesis Methodology

The synthesis of 2-fluoro-6-iodobenzamide itself has been the subject of research, as detailed by Zhao Haoyu, Zhang Qimeng, & J. Tao (2010). They described a process for synthesizing 2-fluoro-6-iodobenzoic acid, demonstrating its commercial viability and potential for large-scale production.

Molecular Docking and FtsZ Inhibition

In the area of molecular docking and drug discovery, Barbier et al. (2023) conducted a study comparing 2,6-difluoro-3-methoxybenzamide with non-fluorinated analogs. Their findings revealed the significance of the fluorination on the drug's ability to inhibit the protein FtsZ, crucial in bacterial cell division.

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-6-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNQRXGMTNELSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

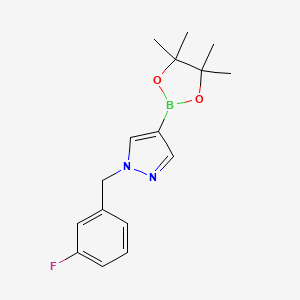

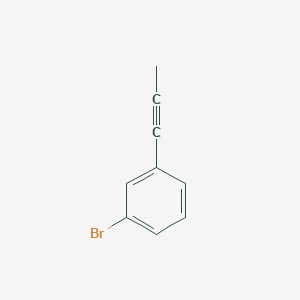

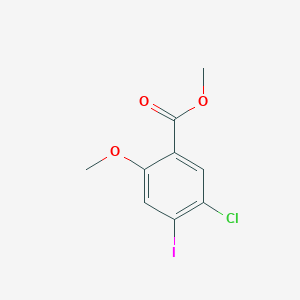

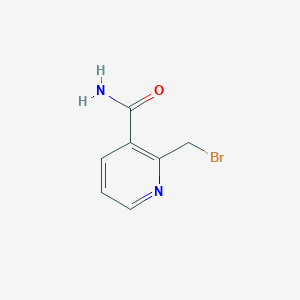

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)

![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)